2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide

Catalog No.
S3052637
CAS No.
923195-00-0
M.F
C16H20N4O3S
M. Wt
348.42
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl...

CAS Number

923195-00-0

Product Name

2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide

IUPAC Name

2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide

Molecular Formula

C16H20N4O3S

Molecular Weight

348.42

InChI

InChI=1S/C16H20N4O3S/c1-2-17-14(22)9-20-13(10-21)8-18-16(20)24-11-15(23)19-12-6-4-3-5-7-12/h3-8,21H,2,9-11H2,1H3,(H,17,22)(H,19,23)

InChI Key

IWEYQJIFPUQQPA-UHFFFAOYSA-N

SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)CO

Solubility

not available
  • This compound appears to be a novel molecule, and no scientific literature was found describing its origin or specific significance in research.
  • However, the presence of an imidazole ring suggests it might belong to a class of heterocyclic compounds with various applications in medicinal chemistry [].

Molecular Structure Analysis

  • The key features of the molecule include:
    • An imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms [].
    • A thioether group (-S-), linking the imidazole ring to an anilino-oxoethyl moiety (derived from aniline and acetic acid).
    • An N-ethylacetamide group attached to the imidazole ring.
    • A hydroxymethyl group (-CH2OH) attached to the imidazole ring.

Chemical Reactions Analysis

  • Due to the lack of specific research on this compound, its synthesis pathways and reactivity are unknown.
  • However, based on the functional groups, some general predictions can be made:
    • The amide bond (C-O) in the N-ethylacetamide group might be susceptible to hydrolysis under acidic or basic conditions [].
    • The thioether linkage might be cleaved under harsh oxidizing conditions [].

Physical And Chemical Properties Analysis

  • No data is available on specific properties like melting point, boiling point, solubility, or stability.
  • However, based on its structure, the compound is likely to be a solid at room temperature due to the presence of multiple polar groups.
  • It might exhibit some solubility in polar organic solvents like DMSO or DMF due to the presence of the amide and hydroxymethyl groups.
  • No data is available on the safety profile of this compound.
  • However, as a general precaution, any new molecule should be handled with care, assuming potential toxicity until proper testing is conducted [].

Future Research Directions

  • Synthesis and characterization of the compound to confirm its structure and properties.
  • Investigation of potential biological activities, including enzyme inhibition or receptor binding.
  • Evaluation of cytotoxicity and other safety parameters.

XLogP3

0.7

Dates

Modify: 2023-08-18

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